molecular formula C22H25NO2 B13823967 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione CAS No. 392312-65-1

2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione

Cat. No.: B13823967
CAS No.: 392312-65-1
M. Wt: 335.4 g/mol
InChI Key: GZLUEKJPEODFLD-BXBLUCELSA-N
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Description

2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione is a structurally complex derivative of isoindole-1,3-dione (phthalimide), characterized by a rigid adamantane backbone modified with a 1-methylcyclopropyl substituent. The stereochemistry at positions 5S and 7R of the adamantyl group confers unique conformational stability, which may enhance binding affinity in biological systems . Its synthesis likely involves palladium-catalyzed carbonylative cyclization or analogous methods, given the precedent for similar phthalimide derivatives .

Key structural features:

  • Adamantane core: A tricyclic hydrocarbon known for its rigidity and lipophilicity, which improves membrane permeability and metabolic stability.
  • Isoindole-1,3-dione moiety: A planar aromatic system that facilitates π-π interactions in protein binding pockets.

Properties

CAS No.

392312-65-1

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione

InChI

InChI=1S/C22H25NO2/c1-20(6-7-20)21-9-14-8-15(10-21)12-22(11-14,13-21)23-18(24)16-4-2-3-5-17(16)19(23)25/h2-5,14-15H,6-13H2,1H3/t14-,15+,21?,22?

InChI Key

GZLUEKJPEODFLD-BXBLUCELSA-N

Isomeric SMILES

CC1(CC1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)N5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CC1(CC1)C23CC4CC(C2)CC(C4)(C3)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for constructing complex heterocyclic structures with various substitution patterns .

Chemical Reactions Analysis

Types of Reactions

2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione with structurally or functionally related isoindole-1,3-dione derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield/Data Source
2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione Adamantyl + methylcyclopropyl High rigidity, potential for CNS penetration due to lipophilicity; applications in antiviral or anti-inflammatory research (hypothesized) Not explicitly reported
2-[(4-chlorophenylamino)methyl]isoindole-1,3-dione (5d) 4-Chloroaniline-derived side chain 93.42% yield; C15H11ClN2O2; potential cytotoxicity against cancer cells (e.g., colon adenocarcinoma) CHCl3 crystallization
2-[(2-fluorophenylamino)methyl]isoindole-1,3-dione (5e) 2-Fluoroaniline-derived side chain 77.0% yield; C15H11FN2O2; structural analog with altered electronic properties due to fluorine CHCl3 crystallization
2-[1-benzyl-2-(4-methoxy-phenylimino)-ethyl]isoindole-1,3-dione (L) Fluorophore-modified side chain Dual-channel Fe3+/Ru3+ sensor; applications in environmental monitoring and bioimaging Custom synthesis
2-(3-methylsulfinylpropyl)isoindole-1,3-dione Methylsulfinylpropyl side chain Steroidogenesis inhibitor; echinocandin antifungal properties; water-soluble heme protein interaction Commercial availability
2-(3-nitrophenyl)isoindole-1,3-dione 3-Nitrophenyl substituent C14H8N2O4; molar mass 268.22; nitro group enhances electrophilicity, potential for nitroreductase-activated prodrugs Supplier-reported synthesis

Structural and Functional Differentiation

  • Adamantane vs.
  • Methylcyclopropyl vs. Halogen/Nitro Groups: The methylcyclopropyl group introduces unique steric and electronic effects distinct from electron-withdrawing substituents like Cl, F, or NO2. For example, nitro derivatives (e.g., 2-(3-nitrophenyl)isoindole-1,3-dione) may exhibit redox-sensitive behavior, whereas methylcyclopropyl enhances hydrophobicity .
  • Biological Activity : While derivatives like 5d–5h show cytotoxicity against cancer cells, the adamantane-containing compound’s activity remains speculative. In contrast, sulfinylpropyl derivatives (e.g., 2-(3-methylsulfinylpropyl)isoindole-1,3-dione) have confirmed roles in steroidogenesis inhibition .

Physicochemical Properties

  • Lipophilicity : The adamantane core and methylcyclopropyl group likely increase logP values compared to polar derivatives (e.g., 5d–5h), enhancing blood-brain barrier penetration .
  • Thermal Stability : Adamantane derivatives generally exhibit higher thermal stability due to their rigid structure, a trait absent in linear alkyl-substituted phthalimides .

Research Implications

The unique structural features of 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione position it as a promising candidate for drug discovery, particularly in neurological or inflammatory disorders. Comparative studies with analogs (e.g., fluorinated or sulfinyl derivatives) could elucidate structure-activity relationships and optimize pharmacokinetic profiles.

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